molecular formula C20H17NO7 B1239890 Lilaline CAS No. 110011-49-9

Lilaline

Cat. No.: B1239890
CAS No.: 110011-49-9
M. Wt: 383.4 g/mol
InChI Key: YDCRQLJCXBNURP-UHFFFAOYSA-N
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Description

Lilaline is a tetrahydroxyflavone, a type of flavonoid alkaloid, characterized by its unique structure. It is substituted by hydroxy groups at positions 3, 5, 7, and 4’, and a 4-methyl-5-oxopyrrolidin-2-yl group at position 8 . . This compound is known for its potential therapeutic properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lilaline involves Mannich-type alkylations through cyclic N-acyliminium ions as intermediates . The process includes the following steps:

  • Formation of cyclic N-acyliminium ions.
  • Mannich-type alkylation to introduce the pyrrolidinone moiety.
  • Final cyclization to form the five-membered lactam ring attached to the aromatic core.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Lilaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of lilaline involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Lilaline is unique among flavonoid alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant and neuroprotective activities.

Compared to these compounds, this compound’s unique structure and combination of biological activities make it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-8-6-11(21-20(8)27)14-12(23)7-13(24)15-16(25)17(26)18(28-19(14)15)9-2-4-10(22)5-3-9/h2-5,7-8,11,22-24,26H,6H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRQLJCXBNURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415196
Record name Lilaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110011-49-9
Record name 2-Pyrrolidinone, 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110011-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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